molecular formula C9H8BrNO B8790288 4-Bromo-2-methoxy-3-methylbenzonitrile

4-Bromo-2-methoxy-3-methylbenzonitrile

Cat. No.: B8790288
M. Wt: 226.07 g/mol
InChI Key: BUZZKMHVESXUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-methoxy-3-methylbenzonitrile is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

4-bromo-2-methoxy-3-methylbenzonitrile

InChI

InChI=1S/C9H8BrNO/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-4H,1-2H3

InChI Key

BUZZKMHVESXUHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (3.00 g, 130 mmol) was added in portions into 80 mL of methanol and the mixture was stirred for 20 min until the sodium was completely dissolved. Then 4-bromo-2-fluoro-3-methylbenzonitrile (8.00 g, 37.3 mmol) was added and the solution was refluxed for 4 hours before cooling down. The reaction mixture was poured into ice/water (300 mL) and the resulting precipitate was collected by filtration. The solid afforded was dried under reduced pressure at 40° C. to give 4-bromo-3-methyl-2-(methyloxy)benzonitrile. 1H-NMR (400 MHz, CDCl3) δ ppm 7.39 (d, J=8.0 Hz, 1H), 7.28 (d, J=8.0 Hz, 1H), 4.00 (s, 3H), 2.37 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four

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